![molecular formula C20H24F3N5O B5502022 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
The synthesis of complex molecules like N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of similar compounds has been detailed through methods involving the condensation of specific pyrimidine derivatives with other chemical entities to form new compounds with potential biological activities (Dolzhenko et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, which are crucial for understanding its reactivity and interaction with biological targets (Acosta et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving this compound can include substitutions, additions, and eliminations, depending on the reacting species and conditions. These reactions can significantly alter the molecule's properties and its potential biological activity. The reactivity of similar compounds has been explored in the context of developing novel pharmacologically active molecules (Werbel et al., 1973).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are important for the practical handling of the compound. These properties can affect its formulation into drugs and its stability under different conditions. The analysis of similar compounds has shown that modifications in the molecular structure can lead to significant changes in these physical properties (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties of such a compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various chemical conditions, are determined by its functional groups and overall molecular architecture. Understanding these properties is crucial for predicting its behavior in biological systems and its interactions with other molecules (Katoh et al., 1996).
Scientific Research Applications
Nonaqueous Capillary Electrophoresis and Related Substances
A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide derivatives. This method is promising for quality control in pharmaceutical manufacturing, highlighting its analytical application in ensuring drug purity and identifying potential impurities (Ye et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Gong et al. (2010) investigated the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to this compound, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of such compounds in humans, which is crucial for understanding their pharmacokinetics and optimizing therapeutic efficacy (Gong et al., 2010).
Histone Deacetylase Inhibitor Development
Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally related to this compound as a histone deacetylase (HDAC) inhibitor. The compound demonstrated significant antitumor activity, underscoring the potential of such molecules in developing new anticancer therapies (Zhou et al., 2008).
properties
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O/c1-14-12-17(28-10-3-2-4-11-28)27-19(26-14)25-9-8-24-18(29)15-6-5-7-16(13-15)20(21,22)23/h5-7,12-13H,2-4,8-11H2,1H3,(H,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSARONCVGZFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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